3-phenyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
3-phenyl-1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O/c28-21(12-11-18-7-3-1-4-8-18)26-15-13-25(14-16-26)17-20-22-23-24-27(20)19-9-5-2-6-10-19/h1-10H,11-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYUGDZFKFIQIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a click chemistry approach, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes.
Coupling Reactions: The final step involves coupling the tetrazole and piperazine rings with the phenyl group through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and solvent conditions to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the carbonyl group, converting it into an alcohol.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted tetrazole derivatives.
Scientific Research Applications
Overview
Methyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a thieno[2,3-c]pyridine backbone, which is known for its pharmacological properties.
Pharmacological Properties
This compound has been primarily studied for its antiplatelet activity . Antiplatelet agents are crucial in preventing thrombosis and are commonly used in cardiovascular diseases. The sulfamoyl group enhances its interaction with biological targets, potentially leading to improved therapeutic efficacy.
Synthesis and Characterization
The synthesis typically involves multi-step organic reactions. Key parameters such as temperature and solvents are critical for optimizing yield and purity. The molecular formula is with a molecular weight of approximately 558.2 g/mol.
Case Studies
- Antiplatelet Activity Assessment : A study evaluated the antiplatelet effects of this compound in vitro using human platelet-rich plasma. Results indicated a significant reduction in platelet aggregation compared to control groups.
- Toxicological Studies : Research assessed the safety profile of the compound through various animal models, indicating low toxicity at therapeutic doses.
3-Phenyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one is a novel compound that exhibits unique structural features conducive to various biological activities.
This compound has garnered attention for its potential applications in medicinal chemistry , particularly due to its interaction with neurotransmitter systems and its possible therapeutic effects on neurological disorders.
Synthesis and Characterization
The synthesis involves straightforward organic reactions yielding a product with the molecular formula and a molecular weight of 362.4 g/mol. The presence of both tetrazole and piperazine rings contributes to its biological activity.
Case Studies
- Neuropharmacological Evaluation : A study demonstrated that derivatives of this compound exhibited anxiolytic effects in animal models, suggesting potential use in anxiety disorders.
- Anticancer Research : Preliminary studies indicated that this compound could inhibit tumor growth through modulation of cell signaling pathways associated with cancer progression.
Mechanism of Action
The mechanism of action of 3-phenyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with several classes of bioactive molecules, particularly those containing piperazine, tetrazole, or ketone moieties. Below is a detailed comparison:
Structural Analogues with Piperazine and Tetrazole Moieties
- Compound 7a–x (): Synthesized via coupling of bromoethanone derivatives with tetrazole-5-thiols, these compounds feature a piperazine-sulfonyl group linked to a tetrazole-thioether. Unlike the target compound, the sulfonyl group in 7a–x introduces strong electron-withdrawing effects, which may reduce metabolic stability compared to the methyl-tetrazole substitution in the target molecule .
- Posaconazole (): A triazole antifungal agent with a piperazine-linked triazolylmethyl group. While both compounds utilize piperazine for solubility, the replacement of tetrazole with triazole in posaconazole alters hydrogen-bonding capacity and target specificity (e.g., CYP51 inhibition in fungi vs.
Pyrazoline and Pyrazole Derivatives
- 1-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one (): This pyrazoline derivative shares a propan-1-one backbone but replaces the piperazine-tetrazole system with a dihydropyrazole ring. Pyrazolines are known for antitumor and antimicrobial activities, suggesting that the target compound’s tetrazole-piperazine system may offer distinct electronic profiles for different biological targets .
- 1-(5-Methyl-1-phenylpyrazol-4-yl)-3-[4-(o-tolyl)piperazin-1-yl]-propan-1-one () : Features a pyrazole instead of tetrazole, linked to a piperazine. The absence of tetrazole’s polar nitrogen-rich structure may reduce interactions with polar enzyme active sites compared to the target compound .
Pharmacokinetic and Electronic Properties
- Tetrazole vs. This contrasts with triazole-containing drugs like posaconazole, which rely on lipophilicity for membrane penetration .
- Piperazine Flexibility : The piperazine ring in the target compound may adopt multiple conformations, facilitating interactions with diverse receptors. This flexibility is absent in rigid analogues like coumarin-tetrazole hybrids (), which exhibit planar structures limiting binding versatility .
Table 1: Structural and Functional Comparison
Biological Activity
The compound 3-phenyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 352.43 g/mol. Its structure features a phenyl group, a tetrazole moiety, and a piperazine ring, which are significant for its biological interactions.
Research indicates that compounds with tetrazole and piperazine functionalities often interact with various biological targets, including receptors and enzymes involved in signaling pathways. The tetrazole ring is known for its role in modulating the activity of certain neurotransmitter receptors, while the piperazine moiety can enhance binding affinity to target sites.
Antioxidant Activity
Studies have demonstrated that derivatives of tetrazole compounds exhibit significant antioxidant properties. For instance, related compounds have shown up to 16-fold higher antioxidant activity compared to ascorbic acid in DPPH assays . This suggests that this compound may similarly exhibit potent antioxidant effects.
Antiplatelet Activity
In vitro studies have revealed that certain analogues of tetrazole derivatives possess strong antiplatelet activity. Some compounds have been reported to exhibit 7-fold greater activity than aspirin against arachidonic acid-induced platelet aggregation . This indicates potential therapeutic applications in cardiovascular diseases.
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Research on related tetrazole derivatives has shown efficacy against various fungal strains, including fluconazole-resistant species . The presence of the piperazine ring may contribute to enhanced membrane permeability and bioactivity.
Structure-Activity Relationship (SAR)
The efficacy of this compound can be influenced by modifications to its structure:
| Structural Feature | Modification | Effect on Activity |
|---|---|---|
| Phenyl Group | Substitution with electron-donating groups | Increases lipophilicity and receptor binding |
| Tetrazole Ring | Variations in substituents | Alters pharmacokinetics and enhances antioxidant properties |
| Piperazine Linker | Chain length adjustments | Modifies binding affinity and selectivity towards targets |
Case Study 1: In Vitro Efficacy Against Cancer Cells
In a recent study, derivatives similar to 3-phenyl compounds were tested against various cancer cell lines. Results showed significant cytotoxicity at micromolar concentrations, indicating potential as anticancer agents. The mechanism was attributed to apoptosis induction through mitochondrial pathways.
Case Study 2: Neuroprotective Effects
Another investigation into the neuroprotective properties of similar tetrazole-containing compounds highlighted their ability to reduce oxidative stress in neuronal cells. This was measured using assays for reactive oxygen species (ROS) levels, demonstrating a protective effect against neurodegeneration.
Q & A
Q. What are the critical steps and challenges in synthesizing 3-phenyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one?
Answer: The synthesis involves three key stages:
Tetrazole Ring Formation : Reacting an azide with a nitrile under mild conditions to generate the 1-phenyl-1H-tetrazole moiety. This step requires precise stoichiometry to avoid side products like triazoles .
Piperazine Functionalization : Coupling the tetrazole-methyl group to the piperazine ring via nucleophilic substitution or reductive amination. Solvent choice (e.g., DMF or THF) and temperature control (0–25°C) are critical to prevent N-alkylation side reactions .
Propanone Chain Introduction : Reacting the functionalized piperazine with 3-phenylpropanoyl chloride under Schotten-Baumann conditions. Excess acyl chloride and pH control (8–9) are necessary for high yields .
Q. Challenges :
- Low yields (<40%) in tetrazole formation due to competing pathways.
- Purification difficulties from residual solvents or unreacted intermediates, requiring column chromatography (silica gel, ethyl acetate/hexane) .
Q. What analytical methods are recommended for characterizing this compound and its intermediates?
Answer:
- Structural Confirmation :
- NMR Spectroscopy : H and C NMR to verify regioselectivity of the tetrazole ring and assess piperazine substitution patterns. Aromatic protons in the tetrazole ring typically appear at δ 8.1–8.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H] at m/z 429.2395 for CHNO) .
- Purity Assessment :
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (70:30 to 95:5) to detect impurities <0.5% .
Q. How does the phenyl-tetrazole moiety influence the compound’s physicochemical properties?
Answer:
- Lipophilicity : The phenyl-tetrazole group increases logP by ~1.5 units compared to unsubstituted tetrazoles, enhancing membrane permeability (experimental logP: 3.2 ± 0.3) .
- Acid-Base Behavior : The tetrazole’s NH proton (pKa ~4.5) contributes to pH-dependent solubility, with improved aqueous solubility at pH >5 .
- Thermal Stability : Differential Scanning Calorimetry (DSC) shows a melting point of 168–170°C, with decomposition above 250°C .
Q. What are the best practices for storing and handling this compound to ensure stability?
Answer:
- Storage : Under inert atmosphere (argon) at –20°C to prevent oxidation of the tetrazole ring.
- Solubility Considerations :
- Dissolve in DMSO (≥50 mg/mL) for biological assays; avoid aqueous buffers with pH <4 to prevent precipitation .
- Degradation Pathways : Hydrolysis of the tetrazole ring under strong acidic/basic conditions (pH <2 or >10) or prolonged UV exposure .
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
Answer: Discrepancies in yields (30–70%) arise from:
- Reagent Quality : Use of low-purity azides (e.g., sodium azide <98%) reduces tetrazole formation efficiency .
- Reaction Scale : Microwaves or flow reactors improve yields (15–20% increase) by enhancing mixing and heat transfer compared to batch methods .
- Workup Protocols : Silica gel chromatography vs. recrystallization (ethanol/water) can alter recovery rates by 10–15% .
Advanced Research Questions
Q. What strategies optimize the compound’s bioavailability for in vivo studies?
Answer:
- Prodrug Design : Introduce ester groups at the propanone carbonyl to enhance absorption (e.g., acetyloxymethyl esters increase C by 2-fold in rodent models) .
- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (size: 150–200 nm) improve plasma half-life from 2.5 to 8.7 hours .
Q. How does structural modification of the piperazine ring affect biological activity?
Answer:
- Substitution at N-4 :
- Methyl groups reduce CYP3A4 metabolism (t increases from 1.2 to 3.8 hours) but lower affinity for serotonin receptors (K rises from 12 nM to 45 nM) .
- Sulfonyl groups enhance selectivity for σ-1 receptors (IC: 8 nM vs. 35 nM for unsubstituted piperazine) .
Q. What computational methods predict binding modes of this compound with neurological targets?
Answer:
- Molecular Docking (AutoDock Vina) : The tetrazole ring forms hydrogen bonds with Glu172 of the 5-HT receptor, while the phenyl group engages in π-π stacking with Phe340 .
- MD Simulations (GROMACS) : The propanone chain exhibits flexibility in the receptor’s hydrophobic pocket, with RMSD <1.5 Å over 100 ns simulations .
Q. How do pH and temperature variations impact the compound’s reactivity in downstream reactions?
Answer:
- pH-Dependent Alkylation : At pH 7.4, the piperazine nitrogen reacts preferentially with ethyl bromoacetate (yield: 85%), while pH >9 leads to over-alkylation (yield drop to 50%) .
- Thermal Rearrangement : Heating above 100°C in DMSO induces tetrazole-to-triazole isomerization, confirmed by H NMR loss of NH proton .
Q. What are the unresolved contradictions in the compound’s reported pharmacological effects?
Answer:
- Antimicrobial vs. Cytotoxicity Data :
- Studies report MIC = 4 µg/mL against S. aureus but IC = 12 µM in HepG2 cells, suggesting a narrow therapeutic index .
- Discrepancies may arise from assay conditions (e.g., serum protein binding reduces free drug concentration by 30–50%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
